cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one
CAS No.:
Cat. No.: VC13612612
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO |
|---|---|
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | (3aR,6aS)-2-benzyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one |
| Standard InChI | InChI=1S/C14H17NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m1/s1 |
| Standard InChI Key | DLTLETIGPVMJIX-OLZOCXBDSA-N |
| Isomeric SMILES | C1CC(=O)[C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3 |
| Canonical SMILES | C1CC(=O)C2C1CN(C2)CC3=CC=CC=C3 |
Introduction
Structural and Stereochemical Features
The core structure of cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one consists of a cyclopenta[c]pyrrol-4-one system, where the cyclopentane ring is fused to a pyrrolidone ring. The stereochemistry is defined by the cis configuration of the benzyl group relative to the ketone oxygen, which imposes unique spatial constraints on the molecule . Key structural attributes include:
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Ring System: The bicyclic framework comprises a five-membered cyclopentane ring fused to a six-membered pyrrolidone ring, creating a rigid, three-dimensional structure.
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Substituents: A benzyl group (–CH₂C₆H₅) is attached to the 2-position of the pyrrolidone ring, while a ketone (–C=O) occupies the 4-position .
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Stereochemistry: The (3aR,6aS) configuration ensures the benzyl and ketone groups reside on the same face of the bicyclic system, influencing reactivity and intermolecular interactions .
The SMILES notation (C(C1=CC=CC=C1)N1C[C@@H]2[C@H](C1)C(CC2)=O) and InChIKey (DLTLETIGPVMJIX-QWHCGFSZSA-N) provide unambiguous representations of its stereochemistry .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one typically involves a multi-step protocol combining aza-Cope rearrangement and Mannich cyclization.
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Aza-Cope Rearrangement: A precursor such as N-allyl pyrrolidone undergoes -sigmatropic rearrangement under acidic conditions to form an intermediate iminium ion.
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Mannich Cyclization: The iminium ion reacts with formaldehyde and benzylamine, leading to cyclization and the formation of the bicyclic core .
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the desired (3aR,6aS) configuration .
Key Reaction Conditions:
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Solvents: Dichloromethane, tetrahydrofuran.
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Catalysts: Lewis acids (e.g., BF₃·OEt₂).
Industrial-Scale Considerations
Industrial production emphasizes cost efficiency and sustainability:
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Continuous Flow Reactors: Enhance yield (up to 85%) and reduce waste.
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Purification: Chromatography or recrystallization from ethanol/water mixtures achieves >97% purity .
Physicochemical Properties
The compound’s ketone group renders it polar, while the benzyl substituent enhances lipophilicity, enabling penetration of lipid bilayers .
Chemical Reactivity and Derivatives
Functional Group Transformations
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Reduction: The ketone undergoes reduction with NaBH₄ or LiAlH₄ to yield cis-2-benzylhexahydrocyclopenta[c]pyrrol-4-ol.
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Oxidation: Strong oxidants (e.g., KMnO₄) convert the benzyl group to benzoic acid.
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N-Alkylation: The pyrrolidine nitrogen reacts with alkyl halides to form quaternary ammonium salts .
Pharmacologically Active Derivatives
Patent literature highlights derivatives with NR2B receptor antagonism (WO2015048507A1) and calcium channel blockade (WO2010062927A2) . For example:
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WO2015048507A1: Substitution at the 4-position with aryl groups enhances blood-brain barrier penetration for neuropathic pain treatment .
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WO2010062927A2: Carbamate derivatives show IC₅₀ values <100 nM against T-type calcium channels .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar–H), 3.72 (dd, J=12.4 Hz, 1H, N–CH₂), 3.18 (m, 1H, C₃a–H), 2.91 (m, 1H, C₆a–H) .
Chromatographic Methods
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HPLC: C18 column, 70:30 acetonitrile/water, retention time = 6.2 min .
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Chiral HPLC: Polysaccharide column confirms enantiomeric excess >99% .
Applications in Pharmaceutical Research
While cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one itself is primarily a building block, its derivatives exhibit diverse bioactivities:
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